7-Deaza-2'-dA -

7-Deaza-2'-dA

Catalog Number: EVT-8116272
CAS Number:
Molecular Formula: C11H14N4O3
Molecular Weight: 250.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

7-Deaza-2'-deoxyadenosine originates from synthetic modifications of naturally occurring nucleosides. Its classification as a nucleoside analogue places it within a broader category of compounds that include other modified nucleotides, such as 7-deaza-2'-deoxyguanosine and 7-deaza-8-aza-adenosine. These modifications are crucial for investigating the interactions between nucleic acids and proteins, as well as for understanding the dynamics of DNA structure under various conditions .

Synthesis Analysis

The synthesis of 7-deaza-2'-deoxyadenosine typically involves several steps, often beginning with commercially available starting materials. A common method includes:

  1. Starting Material: The synthesis often starts from 2'-deoxyadenosine or its derivatives.
  2. Deazatization: The nitrogen at the 7-position is replaced using reagents like sodium hydride in an appropriate solvent (e.g., acetonitrile) to facilitate the deazatization reaction.
  3. Phosphoramidite Formation: The resulting compound is converted into a phosphoramidite for incorporation into oligonucleotides. This step may involve protecting groups to ensure selectivity during further reactions .
  4. Purification: After synthesis, the product is purified, typically through reverse-phase high-performance liquid chromatography (HPLC) to achieve a high level of purity necessary for biological applications .

The specific reaction conditions, such as temperature and reaction time, can significantly influence yield and purity.

Molecular Structure Analysis

The molecular structure of 7-deaza-2'-deoxyadenosine can be characterized by several key features:

  • Structural Formula: The compound retains the ribose sugar backbone characteristic of nucleosides but lacks the nitrogen atom at the 7-position of the purine ring.
  • Isosterism: It is isosteric with 2'-deoxyadenosine, meaning it occupies a similar spatial arrangement while having different chemical properties due to the absence of the nitrogen atom.
  • Hydrogen Bonding: The modification alters hydrogen bonding patterns; while it can still form base pairs with thymidine through standard Watson-Crick pairing, its interaction with other bases may differ due to changes in electron density .
Chemical Reactions Analysis

In terms of chemical reactivity, 7-deaza-2'-deoxyadenosine participates in several significant reactions:

  1. Base Pairing: It forms stable base pairs with thymidine and can participate in non-canonical base pairing with other nucleobases under certain conditions.
  2. Thermal Stability: Incorporation into oligonucleotides has been shown to enhance thermal stability compared to unmodified sequences, which is beneficial for various applications in molecular biology .
  3. Reactivity with Enzymes: Its modified structure influences how enzymes such as polymerases interact with DNA; for instance, it has been observed that some polymerases exhibit reduced affinity for substrates containing this modification .
Mechanism of Action

The mechanism of action for 7-deaza-2'-deoxyadenosine primarily revolves around its role in influencing DNA structure and stability:

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-deaza-2'-deoxyadenosine include:

  • Molecular Weight: Approximately 267.24 g/mol.
  • Solubility: Soluble in water and common organic solvents (e.g., acetonitrile), which facilitates its use in biochemical assays.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for nucleosides.

Additionally, spectroscopic techniques such as UV absorbance can be employed to characterize its properties further, including extinction coefficients relevant for quantifying concentrations in solution .

Applications

7-Deaza-2'-deoxyadenosine has several important applications in scientific research:

  1. Nucleic Acid Research: Used extensively in studies examining DNA structure-function relationships due to its ability to mimic adenosine while providing unique insights into base pairing dynamics.
  2. Drug Development: Its properties make it a candidate for developing novel therapeutics targeting nucleic acid structures.
  3. Biotechnology: Employed in designing oligonucleotide probes and primers that require specific binding characteristics without aggregation issues typical of guanine-rich sequences .
Synthesis and Structural Modifications of 7-Deaza-2'-Deoxyadenosine

Solid-Phase Synthesis Methodologies for 7-Deaza-2'-Deoxyadenosine-Containing Oligonucleotides

Solid-phase oligonucleotide synthesis (SPOS) using phosphoramidite chemistry is the primary method for incorporating 7-deaza-2'-deoxyadenosine (7-deaza-2'-dA) into DNA sequences. This automated process builds oligonucleotides in the 3'→5' direction, with each addition cycle comprising four steps: detritylation, coupling, capping, and oxidation [2]. The 7-deaza-2'-dA phosphoramidite monomer—synthesized by protecting the exocyclic amino group with dimethylformamidine (Dmf) or benzoyl (Bz) groups—is compatible with standard phosphoramidite reagents. Controlled pore glass (CPG) supports with pore sizes ≥1,000 Å are essential for synthesizing longer oligonucleotides (≥50 nt) containing 7-deaza-2'-dA, as smaller pores (500 Å) impede reagent diffusion due to steric bulk of the modified nucleobase [2].

Coupling efficiency critically impacts overall yield. For 7-deaza-2'-dA, extended coupling times (180 s vs. 30 s for canonical nucleotides) and higher phosphoramidite concentrations (0.15 M vs. 0.1 M) are required to achieve >98.5% stepwise efficiency (Table 1). Oxidation of the phosphite triester intermediate necessitates specialized reagents like (1S)-(+)-(10-camphorsulfonyl)oxaziridine instead of iodine/water, as 7-deaza purines exhibit reduced reactivity toward electrophilic iodination [5] [10]. Post-synthesis deprotection uses ammonium hydroxide/methylamine (AMA) at 55°C for 8–12 hours to cleave nucleobase protecting groups while minimizing degradation of the acid-labile glycosidic bond inherent to 7-deazapurines [4].

Table 1: Impact of Coupling Efficiency on Oligonucleotide Yield

Oligonucleotide Length (nt)Stepwise EfficiencyOverall Yield (%)
2099.5%90.9%
5099.5%78.2%
10098.5%22.4%
10097.0%4.9%

Data adapted from large-scale synthesis statistics [2]

Functionalization Strategies for 7-Deaza-2'-Deoxyadenosine Modifications

The C7 position of 7-deaza-2'-dA serves as a versatile handle for introducing functional groups via transition metal-catalyzed cross-coupling reactions, leveraging the iodine atom at C7 in precursor molecules. Key strategies include:

  • Halogenation: 7-Iodo-7-deaza-2'-deoxyadenosine acts as a universal intermediate synthesized by electrophilic iodination. This facilitates subsequent Sonogashira couplings for alkynyl modifications (e.g., 7-propynyl-7-deaza-2'-dA) or Suzuki-Miyaura reactions for aryl/heteroaryl groups [6] [10].
  • Alkynylation: Sonogashira cross-coupling with terminal alkynes introduces linear or branched alkynyl chains (e.g., propynyl, hexynyl). These groups enhance base stacking via hydrophobic interactions, increasing duplex stability by ΔTm = +1–3°C per modification [10].
  • Click Chemistry: 7-Alkynyl-functionalized oligonucleotides undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) post-synthetically. This enables conjugation to fluorophores (e.g., pyrene), biotin, or dendritic side chains without disrupting Watson-Crick pairing [7].

Orthogonal protection schemes are critical for site-specific functionalization. The dimethylacetamidine (Dma) group protects the N6-amino group during synthesis, remaining stable under mild deprotection conditions (0.05 M K2CO3/MeOH) that remove standard ultraMild protecting groups from other bases. Subsequent Dma cleavage with AMA yields fully deprotected oligonucleotides [4].

Table 2: Functionalization Approaches at C7 of 7-Deaza-2'-Deoxyadenosine

Reaction TypeReagents/ConditionsApplications
HalogenationNIS/AcOH, DMF, 50°CSynthesis of 7-iodo intermediate
Sonogashira CouplingPd(PPh3)4, CuI, alkyne, DMF/Et3NIntroduction of alkynyl tethers
CuAAC "Click"CuSO4, sodium ascorbate, azideBioconjugation to probes/polymers

Comparative Analysis of 7-Deaza-2'-Deoxyadenosine vs. Canonical Deoxyadenosine in DNA Backbone Integration

The replacement of deoxyadenosine with 7-deaza-2'-dA induces profound changes in DNA biophysics due to the absence of N7, a key hydrogen bond acceptor and cation coordination site:

  • Bending Rigidity: In d(A)6 tracts—natural deformable elements inducing DNA curvature—7-deaza-2'-dA incorporation reduces bending by 30–50%. This effect is position-dependent: terminal substitutions (positions 1 or 6) retain moderate bending, while internal substitutions (positions 2–5) abolish it. Gel electrophoresis of multimers (e.g., d[GGCA6C]•d[CCGT6G]) shows decreased mobility shifts when 7-deaza-2'-dA replaces central adenines, confirming reduced curvature [1].
  • Cation Binding: N7 elimination removes a major groove cation-binding site (e.g., for Na+ or Mg2+), altering electrostatic potential. Differential scanning calorimetry (DSC) reveals a 15–20% reduction in counterion uptake (ΔnNa+) during helix formation compared to unmodified duplexes. This disrupts localized cation hydration shells, increasing minor groove width by ~1 Å [5].
  • Thermodynamics: UV melting and DSC analyses demonstrate destabilization of A-Tract stability. For d[CCA3T3GG]•d[CCA3T3GG], 7-deaza-2'-dA substitution reduces Tm by 2–4°C and ΔH by 8–12 kcal/mol due to weakened base stacking and loss of spine of hydration [1] [5].
  • Base Pairing Fidelity: 7-Deaza-2'-dA retains Watson-Crick pairing with thymidine but exhibits reduced Hoogsteen pairing capacity. This property is exploited in pyrosequencing, where 7-deaza-2'-dATPαS serves as a luciferase-compatible dATP analog without inhibiting apyrase activity [3].

Role of Protecting Groups in Phosphoramidite-Based Oligonucleotide Assembly

Protecting groups for 7-deaza-2'-dA must balance stability during synthesis with efficient deprotection post-assembly. Standard N6-benzoyl protection requires harsh conditions (conc. NH4OH, 55°C, 12 h), risking depurination of the acid-sensitive 7-deazapurine glycosidic bond. The N6-dimethylacetamidine (Dma) group offers orthogonality: it withstands mild potassium carbonate/methanol deprotection (0.05 M K2CO3/MeOH, 4–12 h) that cleaves standard ultraMild groups (e.g., phenoxyacetyl for guanine, isopropylphenoxyacetyl for cytosine). Subsequent Dma removal uses ammonia in methanol (8 h, room temperature) or AMA [4].

This orthogonality enables hybrid oligonucleotide assembly for structured sequences. In synthesizing a 54-mer human telomere repeat (5′-AACCCT-3′)9, Dma-protected 7-deaza-2'-dA prevents unwanted hybridization at internal repeats during enzymatic ligation. The protected strand d(5′-DmaAACCCTDmaAACCCT...-3′) hybridizes selectively to a splint template at its termini, enabling efficient circularization by T4 DNA ligase (>50% yield). Full deprotection post-ligation affords the functional circle [4].

Comparative studies show Dma outperforms allyloxycarbonyl (Alloc) or benzyl groups in preventing nonspecific hybridization. Fluorescence assays confirm Dma-protected adenines reduce template-binding affinity by >10-fold versus deprotected controls, ensuring precise ligation in repetitive sequences [4].

Properties

Product Name

7-Deaza-2'-dA

IUPAC Name

(2R,3S,5S)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C11H14N4O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13,14)/t7-,8+,9-/m0/s1

InChI Key

NIJSNUNKSPLDTO-YIZRAAEISA-N

SMILES

C1C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C(N=CN=C32)N)CO)O

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